

An In-depth Technical Guide to Hydroxy-PEG2-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydroxy-PEG2-acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Hydroxy-PEG2-acid**, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its hydrophilic polyethylene glycol (PEG) spacer, terminal carboxylic acid, and hydroxyl group offer versatile opportunities for molecular linkage and functionalization.

Core Molecular Data

Hydroxy-PEG2-acid, systematically named 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, is a valuable crosslinking reagent.^[1] Its structure incorporates a hydroxyl group for further derivatization and a terminal carboxylic acid for conjugation to amine-containing molecules.^[1]^[2] The diethylene glycol spacer enhances aqueous solubility of the resulting conjugates.^[1]^[2]

Quantitative Physicochemical Properties

The key quantitative attributes of **Hydroxy-PEG2-acid** are summarized in the table below. This data is essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

Property	Value	References
Molecular Weight	178.18 g/mol	[1][3][4][5]
Chemical Formula	C ₇ H ₁₄ O ₅	[1][3][4][5]
Exact Mass	178.0841 Da	[1]
CAS Number	1334286-77-9	[1][3][4][5]
Appearance	Colorless Liquid	[1][3][4]
Purity	Typically >95%	[1][5]
Density	~1.196 g/cm ³	[3]
Solubility	Soluble in Water, Ethanol, DMSO, DMF	[2][3]

Experimental Protocols: Amide Bond Formation

A primary application of **Hydroxy-PEG2-acid** is the covalent linkage to primary amines on proteins, peptides, or other molecules. This is typically achieved by activating the carboxylic acid group to form a stable amide bond.

Objective: To conjugate **Hydroxy-PEG2-acid** to a primary amine-containing molecule (e.g., a protein or small molecule ligand).

Materials:

- **Hydroxy-PEG2-acid**
- Amine-containing substrate
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, for increased efficiency)
- Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

- Reaction buffer (e.g., Phosphate-buffered saline (PBS) pH 7.2-8.0)
- Quenching reagent (e.g., hydroxylamine)
- Purification system (e.g., dialysis, size-exclusion chromatography)

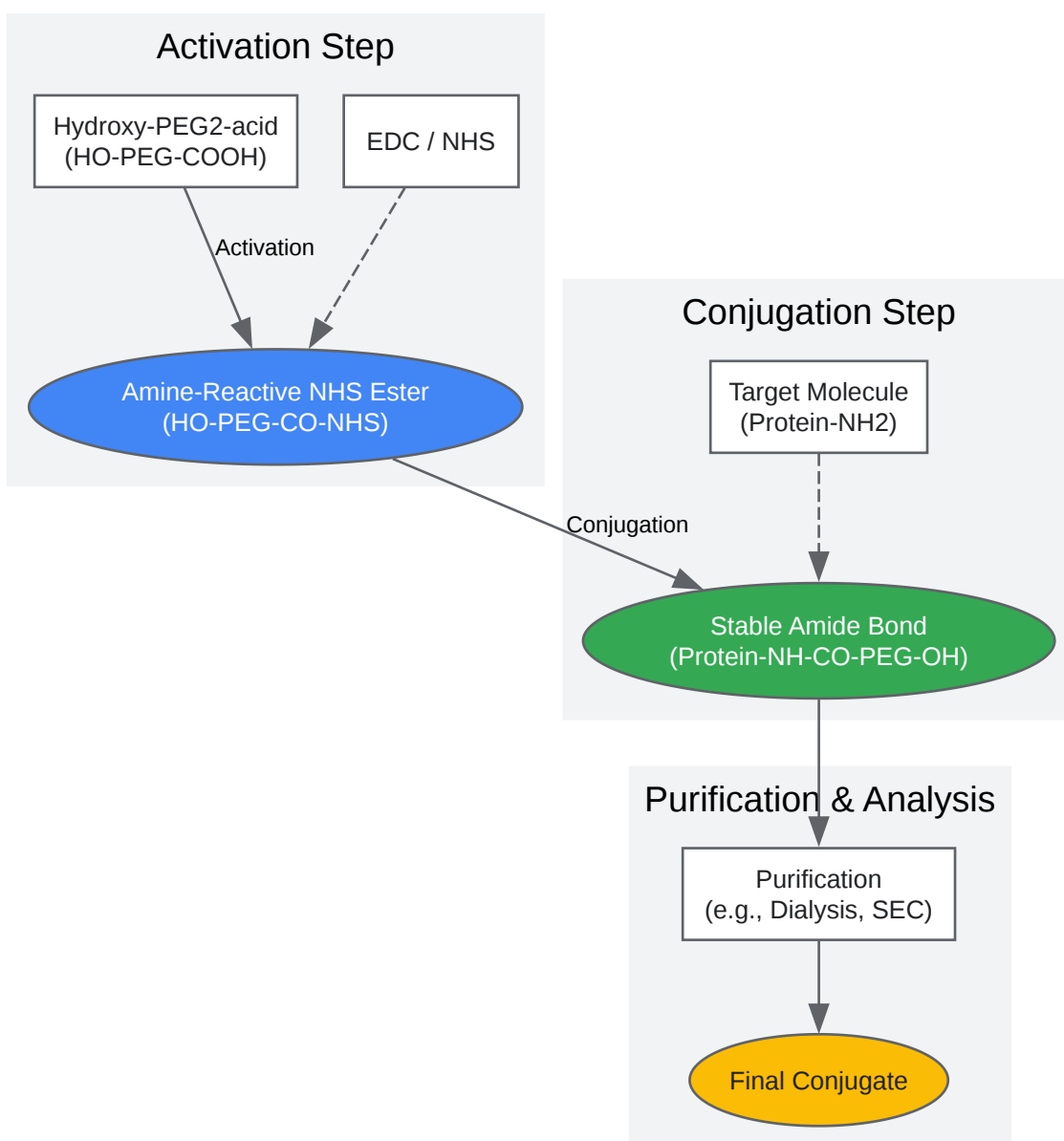
Methodology:

- Reagent Preparation: Dissolve **Hydroxy-PEG2-acid** in anhydrous DMF or DMSO to a desired stock concentration. Separately, prepare a solution of the amine-containing substrate in the reaction buffer.
- Carboxylic Acid Activation:
 - In a separate reaction vessel, dissolve **Hydroxy-PEG2-acid**, EDC, and NHS (or sulfo-NHS) in the reaction buffer or an appropriate organic solvent. A typical molar ratio is 1:1.5:1.2 (Acid:EDC:NHS).
 - Allow the activation reaction to proceed for 15-30 minutes at room temperature. This step forms a more stable amine-reactive NHS ester.
- Conjugation Reaction:
 - Add the activated **Hydroxy-PEG2-acid** solution to the solution of the amine-containing substrate.
 - The molar excess of the PEG linker over the substrate will depend on the desired degree of labeling and should be determined empirically.
 - Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C, with gentle stirring.
- Reaction Quenching: Add a quenching reagent, such as hydroxylamine, to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
- Purification: Remove unreacted PEG linker and byproducts from the final conjugate using an appropriate purification method, such as dialysis, tangential flow filtration, or size-exclusion chromatography.

- Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm its identity and purity using techniques like SDS-PAGE, mass spectrometry, or HPLC.

Visualizations: Workflow and Pathways

To facilitate a clearer understanding of the processes involving **Hydroxy-PEG2-acid**, the following diagrams illustrate key workflows and relationships.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Hydroxy-PEG2-acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541945#hydroxy-peg2-acid-molecular-weight-and-formula]

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